molecular formula C8H14N2O3S B5446342 N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide

N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide

Cat. No.: B5446342
M. Wt: 218.28 g/mol
InChI Key: VMFUVPODARSUJX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide is an organic compound with the molecular formula C8H14N2O3S It is characterized by the presence of a sulfonamide group attached to a butane chain and an oxazole ring

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S/c1-3-4-5-14(11,12)10-8-6-7(2)13-9-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFUVPODARSUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide typically involves the reaction of 5-methyl-1,2-oxazole with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The oxazole ring may also contribute to the compound’s activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 3-amino-4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)butane-1-sulfonamide is unique due to its specific combination of a butane chain and an oxazole ring attached to a sulfonamide group This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

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